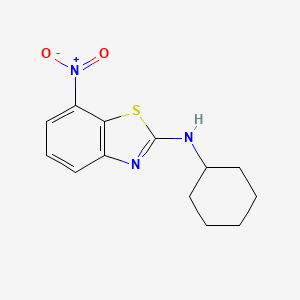![molecular formula C14H19Br2N3O B14210152 Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]- CAS No. 832077-32-4](/img/structure/B14210152.png)
Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]- is a chemical compound known for its unique structure and properties. This compound features a morpholine ring substituted with a dibromo-phenyl group and a tert-butyl azo group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]- typically involves multiple steps, starting with the preparation of the azo compound followed by bromination and subsequent morpholine substitution. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]- involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form active amines, which may interact with biological targets such as enzymes or receptors. The dibromo-phenyl group can also participate in various binding interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- Morpholine, 4-[2,6-dichloro-4-[(1,1-dimethylethyl)azo]phenyl]
- Morpholine, 4-[2,6-difluoro-4-[(1,1-dimethylethyl)azo]phenyl]
- Morpholine, 4-[2,6-diiodo-4-[(1,1-dimethylethyl)azo]phenyl]
Uniqueness
Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]- is unique due to the presence of dibromo substituents, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs
Propiedades
Número CAS |
832077-32-4 |
|---|---|
Fórmula molecular |
C14H19Br2N3O |
Peso molecular |
405.13 g/mol |
Nombre IUPAC |
tert-butyl-(3,5-dibromo-4-morpholin-4-ylphenyl)diazene |
InChI |
InChI=1S/C14H19Br2N3O/c1-14(2,3)18-17-10-8-11(15)13(12(16)9-10)19-4-6-20-7-5-19/h8-9H,4-7H2,1-3H3 |
Clave InChI |
XHDDSOAMCDEVJR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=NC1=CC(=C(C(=C1)Br)N2CCOCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


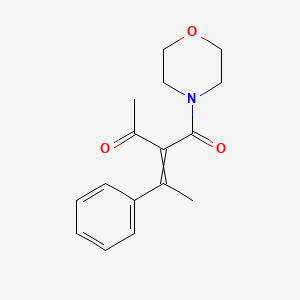

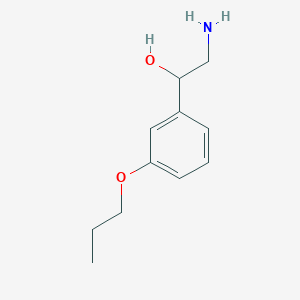
![[4-(4-Methoxyanilino)phenoxy]acetic acid](/img/structure/B14210094.png)
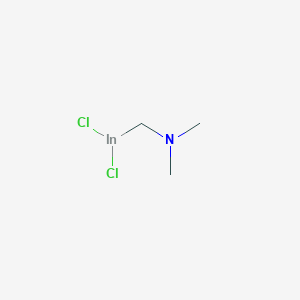
![5-[(4-Bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one](/img/structure/B14210099.png)
![1-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]imidazolidin-2-one](/img/structure/B14210107.png)
![2'-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine](/img/structure/B14210110.png)
![Benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14210117.png)
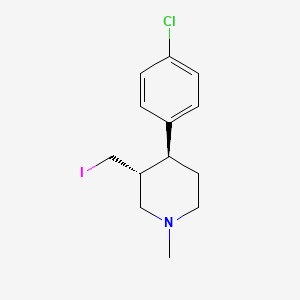
![3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal](/img/structure/B14210127.png)
![1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14210135.png)
![Morpholine, 4-[1-(phenylmethyl)-1-propylbutyl]-](/img/structure/B14210140.png)
